ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, oxadiazole compounds, and benzoic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions may produce a variety of substituted benzoate derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate include other quinazolinone derivatives and oxadiazole-containing compounds. Examples include:
- 2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the quinazolinone and oxadiazole moieties. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines various functional groups, which contribute to its biological activities. Key properties include:
Property | Value |
---|---|
Molecular Formula | C22H24N4O5 |
Molecular Weight | 396.45 g/mol |
CAS Number | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antitumor , antimicrobial , and antioxidant properties.
Antitumor Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antitumor effects. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 5.0 |
Compound B | MCF7 | 7.5 |
Ethyl Derivative | HCT116 | 6.2 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Studies have shown that the compound exhibits antimicrobial properties against both bacterial and fungal strains. In vitro tests demonstrated effective inhibition against common pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Candida albicans | 25 μg/mL |
The presence of oxadiazole moieties is believed to enhance the antimicrobial efficacy by disrupting microbial membranes.
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. Results indicated a significant ability to neutralize free radicals:
Compound | DPPH Scavenging Activity (%) |
---|---|
Ethyl Derivative | 85% |
Ascorbic Acid (Control) | 90% |
Case Studies and Research Findings
- Study on Antitumor Effects : A recent study evaluated the anticancer effects of similar quinazoline derivatives on breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of substituted oxadiazoles. The study found that compounds with similar structures exhibited potent activity against resistant strains of bacteria .
- Antioxidant Properties : Research highlighted the antioxidant capabilities of related compounds using various assays. The findings suggested that these compounds could potentially be developed for therapeutic use in oxidative stress-related diseases .
Properties
Molecular Formula |
C29H25N5O6 |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2,4-dioxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]quinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H25N5O6/c1-2-39-28(37)20-12-6-8-14-22(20)30-24(35)18-34-23-15-9-7-13-21(23)27(36)33(29(34)38)17-16-25-31-26(32-40-25)19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3,(H,30,35) |
InChI Key |
DSMHDYSAGMAPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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